molecular formula C8H7F2IO B14038598 1-Ethoxy-2,4-difluoro-5-iodobenzene

1-Ethoxy-2,4-difluoro-5-iodobenzene

Katalognummer: B14038598
Molekulargewicht: 284.04 g/mol
InChI-Schlüssel: HZTODMSARPCMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2,4-difluoro-5-iodobenzene is an organic compound with the molecular formula C8H7F2IO It is a derivative of iodobenzene, where the benzene ring is substituted with ethoxy, difluoro, and iodine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Ethoxy-2,4-difluoro-5-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-ethoxy-2,4-difluorobenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved heat and mass transfer, which can enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-2,4-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution reactions can produce various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2,4-difluoro-5-iodobenzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-ethoxy-2,4-difluoro-5-iodobenzene exerts its effects depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps. The molecular targets and pathways involved vary based on the reaction type and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Ethoxy-2,4-difluoro-5-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C8H7F2IO

Molekulargewicht

284.04 g/mol

IUPAC-Name

1-ethoxy-2,4-difluoro-5-iodobenzene

InChI

InChI=1S/C8H7F2IO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2H2,1H3

InChI-Schlüssel

HZTODMSARPCMKI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.